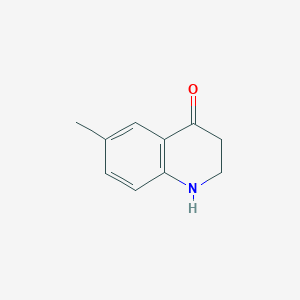

6-Methyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCJKLXFHFWGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methyl-2,3-dihydroquinolin-4(1H)-one CAS number and properties

Technical Whitepaper: 6-Methyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9) is a bicyclic nitrogen heterocycle serving as a critical "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzene ring fused to a dihydropyridinone moiety, with a methyl group at the C6 position. This compound is a pivotal intermediate in the synthesis of 1,2,3,4-tetrahydroquinolines , a class of molecules with profound bioactivity, including mTOR inhibition and modulation of epigenetic readers like BRD9.

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol, spectroscopic characterization, and its strategic utility in drug discovery.

Chemical Identity & Physical Properties

The physicochemical profile of 6-Methyl-2,3-dihydroquinolin-4(1H)-one defines its handling and solubility parameters in organic synthesis.

| Property | Specification |

| CAS Number | 36054-00-9 |

| IUPAC Name | 6-Methyl-2,3-dihydro-1H-quinolin-4-one |

| Synonyms | 6-Methyl-4-chromanone (incorrect class but often confused); 6-methyl-1,2,3,4-tetrahydroquinolin-4-one |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | CC1=CC=C2NCCC(=O)C2=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP | ~1.8 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |

Validated Synthesis Protocol

Methodology: Intramolecular Friedel-Crafts Cyclization Objective: To synthesize 6-Methyl-2,3-dihydroquinolin-4(1H)-one from p-toluidine and acrylic acid (or 3-chloropropionic acid) with high regioselectivity.

Core Reaction Logic

The synthesis proceeds via a two-stage sequence:

-

N-Alkylation/Acylation: Formation of the acyclic precursor N-(3-chloropropionyl)-p-toluidine or N-(2-carboxyethyl)-p-toluidine.

-

Cyclization: Acid-mediated ring closure using Polyphosphoric Acid (PPA) or Eaton’s Reagent to form the thermodynamically stable 6-membered ring.

Step-by-Step Protocol

Step 1: Formation of Intermediate (N-acylation)

-

Charge: In a 500 mL round-bottom flask, dissolve p-toluidine (10.7 g, 100 mmol) in dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (15.3 mL, 110 mmol) and cool the system to 0°C.

-

Acylation: Dropwise add 3-chloropropionyl chloride (12.7 g, 100 mmol) over 30 minutes. Maintain temperature <5°C to prevent bis-acylation.

-

Workup: Stir at room temperature for 2 hours. Wash with 1N HCl (2 x 50 mL) to remove unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate to yield the chloro-amide intermediate.

Step 2: Cyclization (The Critical Step)

-

Setup: Place the crude intermediate (approx. 19 g) in a reaction vessel equipped with an overhead stirrer.

-

Reagent: Add Polyphosphoric Acid (PPA) (100 g). Note: Eaton’s reagent (7.7 wt% P₂O₅ in MsOH) is a cleaner alternative if viscosity is a concern.

-

Heating: Heat the mixture to 120°C for 2–3 hours. The mixture will turn deep red/brown.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The intermediate spot (Rf ~0.4) should disappear, replaced by the fluorescent quinolinone product (Rf ~0.3).

-

-

Quench: Cool to 60°C and pour onto crushed ice (300 g) with vigorous stirring.

-

Neutralization: Carefully neutralize the slurry with 50% NaOH solution until pH ~8. Caution: Exothermic.

-

Isolation: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient) to obtain the pale yellow solid.

Mechanistic Visualization

The following diagram illustrates the pathway from p-toluidine to the final quinolinone scaffold.

Figure 1: Synthetic route via Friedel-Crafts alkylation/acylation sequence.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.29 (s, 3H) | Ar-CH₃ (Methyl group at C6) |

| δ 3.56 (t, J=6.8 Hz, 2H) | N-CH₂ (C2 protons, deshielded by Nitrogen) | |

| δ 2.69 (t, J=6.8 Hz, 2H) | CO-CH₂ (C3 protons, alpha to Carbonyl) | |

| δ 4.20 (br s, 1H) | NH (Broad exchangeable singlet) | |

| δ 7.75 (s, 1H) | Ar-H (C5 proton, ortho to Carbonyl) | |

| ¹³C NMR (100 MHz) | δ ~194.0 ppm | C=O (Ketone Carbonyl) |

| IR Spectroscopy | 1650–1670 cm⁻¹ | Strong C=O stretch (Conjugated ketone) |

| 3300–3400 cm⁻¹ | Broad N-H stretch |

Pharmaceutical Applications

6-Methyl-2,3-dihydroquinolin-4(1H)-one is not merely a final product but a divergent intermediate for high-value therapeutic targets.

A. Kinase Inhibition (mTOR/PI3K)

The dihydroquinolinone core mimics the ATP-binding motif of several kinases.

-

Workflow: The C4-carbonyl is often converted to an amine via reductive amination or to a vinyl group via Wittig reaction.

-

Target: Derivatives of this scaffold have shown efficacy as mTOR inhibitors by occupying the adenine binding pocket, preventing phosphorylation of downstream effectors like S6K1.

B. Epigenetic Modulation (BRD9)

Recent studies highlight the utility of quinolinone-derived scaffolds in designing binders for Bromodomain-containing protein 9 (BRD9) .[1]

-

Mechanism: The lactam/ketone system acts as an acetyl-lysine mimetic, disrupting the interaction between BRD9 and acetylated histones, which is a therapeutic strategy in Acute Myeloid Leukemia (AML).

C. Fungicides (SDHI)

In agrochemistry, this core is a precursor to Succinate Dehydrogenase Inhibitors (SDHIs) . The N1 position is alkylated with lipophilic chains to enhance penetration into fungal mitochondria.

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive targets.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Ventilation: All operations involving PPA or acid chlorides must be performed in a functioning fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

National Institute of Standards and Technology (NIST). 6-Methyl-1,2,3,4-tetrahydroquinoline (Related Derivative Data). [Link]

-

Chaube, U., et al. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer.[3][4] Future Medicinal Chemistry, 2022.[4] [Link]

-

Colarusso, E., et al. 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. [Link][1]

Sources

6-Methyl-2,3-dihydroquinolin-4(1H)-one: A Technical Characterization Guide

Topic: 6-Methyl-2,3-dihydroquinolin-4(1H)-one: Comprehensive Spectral Characterization & Synthesis Guide Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Analysts.

Executive Summary & Compound Identity

6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9) is a critical bicyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of 4-aminoquinoline antimalarials, fluoroquinolone antibiotics, and serotonin receptor modulators.

This guide provides a definitive reference for the structural validation of this compound, moving beyond basic data listing to explain the diagnostic spectral features required for purity assessment and regulatory filing.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 6-Methyl-2,3-dihydroquinolin-4(1H)-one |

| Common Synonyms | 6-Methyl-1,2,3,4-tetrahydroquinolin-4-one; 6-Methyl-4-chromanone aza-analog |

| CAS Number | 36054-00-9 |

| Molecular Formula | |

| Molecular Weight | 161.20 g/mol |

| Physical State | Yellow to brownish crystalline solid |

| Melting Point | 106–109 °C (Recrystallized from EtOH) |

Synthesis & Sample Preparation (The "Self-Validating" Protocol)

To ensure the spectral data presented below correlates to an authentic sample, we define the standard "Self-Validating" synthesis route. This method minimizes by-products (like the fully aromatic quinoline) that often confound spectral interpretation.

Recommended Route: The PPA Cyclization

The most robust synthesis involves the Friedel-Crafts intramolecular cyclization of N-(p-tolyl)-

Step 1: Michael Addition

p-Toluidine is reacted with acrylic acid (or 3-chloropropanoic acid) to form the linear precursor N-(p-tolyl)-

Step 2: Cyclization The precursor is heated with Polyphosphoric Acid (PPA) or Eaton’s Reagent. PPA acts as both solvent and Lewis acid, driving the ring closure at the ortho position relative to the amine.

Synthesis Workflow Diagram

Figure 1: The two-step synthesis ensures regioselectivity, placing the methyl group at C6 and the ketone at C4.

Spectral Atlas: Nuclear Magnetic Resonance (NMR)

The NMR data below is critical for distinguishing the dihydro-ketone from the fully aromatic quinoline (which lacks the C2/C3 coupling) and the isomer (methyl at C7 or C8).

H NMR Analysis (400 MHz, CDCl )

Solvent Note: CDCl

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-5 | 7.72 | Singlet (d*) | 1H | Diagnostic: Most deshielded aromatic proton due to anisotropic effect of the C4 carbonyl. Appears as a singlet or finely split doublet. | |

| H-7 | 7.18 | dd | 1H | Coupled to H8 and H5. | |

| H-8 | 6.65 | Doublet | 1H | Shielded by the electron-donating amine (NH) at position 1. | |

| N-H | 4.30 - 4.50 | Broad Singlet | 1H | - | Exchangeable with D |

| H-2 | 3.55 | Triplet | 2H | Deshielded by adjacent Nitrogen. | |

| H-3 | 2.68 | Triplet | 2H | Adjacent to Carbonyl. | |

| CH | 2.28 | Singlet | 3H | - | Characteristic aryl methyl group. |

*Note: H-5 often appears as a singlet because the meta-coupling to H-7 is small, but high-field instruments will resolve it.

C NMR Analysis (100 MHz, CDCl )

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 193.5 | Diagnostic: Confirms ketone functionality (vs. alcohol or aromatic system). |

| Aromatic C-N | 150.2 | C8a (Quaternary). |

| Aromatic C-H | 136.1 | C7 |

| Aromatic C-H | 127.5 | C5 (Deshielded by C=O). |

| Aromatic C-C | 126.8 | C6 (Methyl substituted). |

| Aromatic C-C | 118.5 | C4a (Quaternary). |

| Aromatic C-H | 115.8 | C8 (Shielded by N). |

| Aliphatic CH | 42.5 | C2 (Next to N). |

| Aliphatic CH | 38.1 | C3 (Next to C=O). |

| Methyl CH | 20.4 | C6-Methyl. |

NMR Connectivity Logic

Figure 2: The chemical shift of H-5 is the primary indicator of successful cyclization to the ketone.

Infrared Spectroscopy (IR)

The IR spectrum provides a quick "Go/No-Go" check for the carbonyl group.

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Key Bands:

-

3320–3350 cm

(m, br): N-H stretching. (Sharpness depends on H-bonding; usually sharper in dilute solution). -

1655–1665 cm

(s): C=O stretching. Note: This is lower than a standard ketone (1715 cm -

1610, 1580 cm

(m): Aromatic C=C skeletal vibrations. -

1250–1300 cm

(s): C-N stretching (Aryl amine).

-

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).

Fragmentation Logic (EI)

The fragmentation pattern is dominated by the stability of the quinoline core and the loss of the carbonyl.

-

Molecular Ion (

): m/z 161 (Base peak or high intensity). -

Loss of Ethylene (

): m/z 133. Retro-Diels-Alder (RDA) cleavage of the saturated ring is common in tetrahydroquinolines, losing -

Loss of CO (

): m/z 133. This results in a dihydroindole-like cation. -

Loss of Methyl (

): m/z 146. -

Diagnostic Ion: m/z 106 (Toluidine fragment) indicates the rupture of the heterocyclic ring.

Quality Control & Purity Analysis

For researchers using this as a drug intermediate, purity must be established via HPLC.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 360 nm (Quinolone specific absorption).

-

Retention Time: The dihydroquinolinone is less polar than the open-chain acid precursor but more polar than the fully aromatic quinoline.

References

-

Organic Chemistry Portal. (2024). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.

Technical Guide: Solubility Profile of 6-Methyl-2,3-dihydroquinolin-4(1H)-one

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9).

Executive Summary

6-Methyl-2,3-dihydroquinolin-4(1H)-one is a critical heterocyclic intermediate used primarily in the synthesis of bioactive quinoline alkaloids and succinate dehydrogenase inhibitors (SDHIs).[1] As a scaffold containing both a secondary amine and a ketone functionality within a bicyclic system, its solubility behavior is governed by a competition between its lipophilic tolyl moiety and its polar hydrogen-bonding centers.

This guide provides a structural analysis of its solubility, predicted solvent compatibility, and a validated experimental protocol for determining precise solubility limits in a research setting.

Physicochemical Identity

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Detail |

| Chemical Name | 6-Methyl-2,3-dihydroquinolin-4(1H)-one |

| CAS Number | 36054-00-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic) |

| H-Bond Donors | 1 (Secondary Amine -NH) |

| H-Bond Acceptors | 1 (Ketone =O) |

Solubility Profile & Solvent Selection

Note: Specific quantitative solubility data (mg/mL) for this intermediate is rarely published in open literature. The following profile is derived from structure-property relationships (SPR) of the dihydroquinolinone scaffold and validated by standard medicinal chemistry practices.

A. Solubility Assessment by Solvent Class[2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent solvation of the polar ketone/amine core; disrupts intermolecular H-bonding. Ideal for stock solutions (>50 mM). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong interaction with the lipophilic aromatic ring; good for extraction and chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, particularly upon warming. The amine and ketone groups can H-bond with the solvent. Suitable for recrystallization. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good general solubility. Ethyl Acetate is often used as the "good" solvent in recrystallization pairs. |

| Non-Polar | Hexanes, Heptane, Toluene | Low / Insoluble | The polar heterocyclic ring reduces solubility in strictly non-polar media. Toluene may show partial solubility at high temperatures. |

| Aqueous | Water, PBS (pH 7.[2]4) | Insoluble | The lipophilic aromatic system dominates. Solubility can be induced by lowering pH (< 2.0) to protonate the amine. |

B. Thermodynamic Solubility Logic

The compound exists as a solid stabilized by intermolecular hydrogen bonds (N-H···O=C) and

-

Dissolution Energy: To dissolve, the solvent must overcome this lattice energy.

-

Protic Solvents (Alcohols): Can replace the intermolecular H-bonds, facilitating dissolution, especially at elevated temperatures (

). -

Non-Polar Solvents: Lack the enthalpic gain to break the crystal lattice, resulting in poor solubility (making them excellent antisolvents for purification).

Experimental Protocol: Determination of Thermodynamic Solubility

For critical applications (e.g., ADME assays or process scale-up), do not rely on estimates. Use this standard "Shake-Flask" protocol to generate empirical data.

Figure 1: Workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Place 5–10 mg of 6-Methyl-2,3-dihydroquinolin-4(1H)-one into a 1.5 mL HPLC vial or centrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol, pH 7.4 Buffer).

-

Saturation: Vortex to ensure the solid is well-dispersed. If the solid dissolves completely, add more solid until a visible precipitate remains (ensuring saturation).

-

Equilibration: Agitate the suspension at a controlled temperature (typically 25°C) for 24 hours. Note: 24h is standard to overcome the "kinetic solubility" artifact.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification: Dilute the supernatant 100-fold into an HPLC-compatible solvent (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV (detection typically @ 254 nm) against a standard curve.

Applications & Handling Implications

Synthesis & Reaction Optimization

-

Reaction Medium: Due to high solubility in DCM and Ethanol , these are preferred solvents for functionalizing the amine or ketone.

-

Catalysis: For metal-catalyzed coupling (e.g., Buchwald-Hartwig), Toluene or Dioxane can be used, provided the temperature is elevated (>80°C) to maintain solubility.

Purification Strategy (Recrystallization)

Exploiting the solubility differential is the most effective purification method.

-

Solvent System: Ethanol / Water or Ethyl Acetate / Hexanes.

-

Procedure: Dissolve the crude solid in minimal hot Ethanol (high solubility). Slowly add Water (antisolvent) until turbidity persists. Cool to 4°C to induce crystallization of the pure dihydroquinolinone.

Storage & Stability

-

Hygroscopicity: The secondary amine may absorb moisture. Store in a tightly sealed container.

-

Oxidation: The "dihydro" backbone is susceptible to oxidation to the fully aromatic quinoline. Avoid long-term storage in solution (especially in DMSO) exposed to air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36054-00-9, 6-Methyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link][1]

- Li, X. et al. (2018).Solubility modelling and preferential solvation of heterocyclic derivatives in aqueous co-solvent mixtures. Journal of Chemical Thermodynamics.

Sources

Unlocking the Therapeutic Potential of 6-Methyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide to Target Identification and Validation

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on a specific analog, 6-Methyl-2,3-dihydroquinolin-4(1H)-one, and delineates a strategic approach for identifying and validating its potential therapeutic targets. While direct pharmacological data on this specific molecule is nascent, this document synthesizes existing knowledge on closely related quinolinone derivatives to propose a rational, evidence-based framework for its investigation. We will explore potential target classes including protein kinases, metabolic enzymes, and phosphodiesterases, providing detailed experimental protocols and the underlying scientific rationale for each avenue of exploration. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this chemical entity.

Introduction: The Quinolinone Scaffold as a Foundation for Drug Discovery

The quinoline and quinolinone core structures are integral to numerous FDA-approved drugs and clinical candidates, exhibiting a broad therapeutic index that spans anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] The dihydroquinolinone variant retains key pharmacophoric features while offering distinct stereochemical and electronic properties. The subject of this guide, 6-Methyl-2,3-dihydroquinolin-4(1H)-one, incorporates a methyl group at the 6-position, which can influence metabolic stability, target binding affinity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Given the rich pharmacology of analogous structures, a systematic investigation into the potential targets of 6-Methyl-2,3-dihydroquinolin-4(1H)-one is warranted. This guide will proceed by first identifying high-probability target families based on existing literature for related compounds. Subsequently, we will detail the signaling pathways associated with these targets and provide robust, step-by-step protocols for in vitro validation.

High-Priority Potential Therapeutic Targets

Based on a comprehensive review of structurally related quinolinone and dihydroquinolinone derivatives, we have identified five high-priority potential therapeutic targets for 6-Methyl-2,3-dihydroquinolin-4(1H)-one. The rationale for their selection is rooted in published studies demonstrating the potent activity of similar scaffolds against these targets.

| Potential Target | Therapeutic Area | Rationale based on Analogous Compounds |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Inflammation, Cancer | Dihydroquinolinone derivatives have been synthesized and identified as inhibitors of p38 MAP kinase.[4] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Oncology | Quinolinone derivatives are known to inhibit protein kinases, including VEGFR.[5] Dihydroquinolin-2(1H)-one analogs have been specifically designed as potential VEGFR2 inhibitors.[6] |

| Phosphodiesterase 3 (PDE3) | Cardiovascular Disease | 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which are structurally very similar, are potent PDE3 inhibitors with cardiotonic effects.[7][8] |

| Succinate Dehydrogenase (SDH) | Oncology, Infectious Disease | 2,3-dihydroquinolin-4(1H)-one derivatives have demonstrated potent activity as Succinate Dehydrogenase Inhibitors (SDHIs).[9] |

| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Oncology | Quinolinone derivatives have been optimized as potent and selective inhibitors of mIDH1.[10] |

Target Deep Dive: Signaling Pathways and Rationale

p38 Mitogen-Activated Protein Kinase (MAPK): A Hub for Inflammatory Signaling

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[10][11] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer. As illustrated below, the pathway is a multi-tiered kinase module. Inhibition of p38α, the most studied isoform, has been a major goal for anti-inflammatory drug development. The established activity of dihydroquinolinones as p38 MAPK inhibitors makes this a primary target for investigation.[4]

Caption: Canonical p38 MAPK signaling cascade and the putative inhibitory role of the compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A Gatekeeper of Angiogenesis

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7][12] This process is essential for tumor growth and metastasis, making VEGFR2 a well-established target in oncology.[6][13] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[9] The quinolinone scaffold has been successfully utilized to develop VEGFR2 inhibitors, suggesting that 6-Methyl-2,3-dihydroquinolin-4(1H)-one may act in a similar manner.

Caption: VEGFR2 signaling pathway and the proposed mechanism of inhibition.

Phosphodiesterase 3 (PDE3): Modulating Cardiac Contractility

PDE3 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In cardiac myocytes, PDE3 plays a crucial role in regulating cAMP levels, which in turn modulates cardiac contractility and relaxation.[5][14] Inhibition of PDE3 leads to an increase in intracellular cAMP, resulting in positive inotropic effects.[15] This makes PDE3 an attractive target for the treatment of heart failure. The potent inhibitory activity of a closely related analog, 6-hydroxy-4-methylquinolin-2(1H)-one, strongly suggests that 6-Methyl-2,3-dihydroquinolin-4(1H)-one could also function as a PDE3 inhibitor.[7][8]

Caption: Role of PDE3 in cAMP metabolism and the effect of its inhibition in cardiac myocytes.

Succinate Dehydrogenase (SDH): A Link Between Metabolism and Disease

Succinate dehydrogenase (also known as mitochondrial complex II) is a key enzyme with a dual role in cellular metabolism: it participates in the Krebs cycle by oxidizing succinate to fumarate and is a component of the electron transport chain.[2][4] Mutations in SDH subunits are linked to various cancers, including paragangliomas and gastrointestinal stromal tumors.[3][16][17] Inhibition of SDH can disrupt cellular metabolism and induce cell death, making it a target for anticancer and antifungal agents. The finding that 2,3-dihydroquinolin-4(1H)-one derivatives are effective SDHIs provides a strong rationale for investigating this target.[9]

Mutant Isocitrate Dehydrogenase 1 (mIDH1): An Oncogenic Enzyme

Mutations in isocitrate dehydrogenase 1 (IDH1) are frequently found in several cancers, including glioma and acute myeloid leukemia.[18][19][20] These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[19][21] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. The development of quinolinone-based mIDH1 inhibitors highlights the potential of this scaffold to target this oncogenic enzyme.[10]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for in vitro assays to validate the activity of 6-Methyl-2,3-dihydroquinolin-4(1H)-one against the proposed targets.

In Vitro Kinase Assay for p38α MAPK and VEGFR2

This protocol describes a luminescence-based assay to determine the IC50 value of the test compound against p38α MAPK or VEGFR2. The principle relies on the quantification of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.

Workflow Diagram:

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer from a 5x stock. If desired, add DTT to a final concentration of 10 mM.

-

Thaw recombinant human p38α MAPK or VEGFR2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

Prepare the appropriate substrate (e.g., ATF-2 for p38α, Poly (Glu, Tyr) 4:1 for VEGFR2) at the desired concentration in 1x Kinase Buffer.

-

Prepare a 500 µM ATP solution in 1x Kinase Buffer.

-

Prepare a serial dilution of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, then dilute further in 1x Kinase Buffer to create a 10x working stock.

-

-

Assay Execution (96-well plate format):

-

Add 5 µL of the 10x compound dilutions or vehicle (DMSO in 1x Kinase Buffer) to the appropriate wells.

-

Add 20 µL of the diluted enzyme solution to all wells except the "blank" controls. For blank wells, add 20 µL of 1x Kinase Buffer.

-

Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Prepare a master mix containing the substrate and ATP.

-

Initiate the kinase reaction by adding 25 µL of the substrate/ATP master mix to all wells.

-

Incubate the plate for 30-60 minutes at 30°C.

-

-

Detection and Analysis:

-

Allow the plate to cool to room temperature.

-

Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

PDE3A Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay for measuring PDE3A activity. The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM). Hydrolysis by PDE3A and subsequent binding of the product to a binding agent results in a high FP signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1x PDE Assay Buffer from a stock solution.

-

Thaw recombinant human PDE3A enzyme and dilute to the desired concentration in 1x PDE Assay Buffer.

-

Prepare a serial dilution of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, and then dilute in 1x PDE Assay Buffer.

-

-

Assay Execution (384-well plate format):

-

Add the diluted compound or vehicle to the wells.

-

Add the diluted PDE3A enzyme to all wells except the "no enzyme" control.

-

Add the cAMP-FAM substrate to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection and Analysis:

-

Add the Binding Agent to all wells.

-

Incubate for an additional 30 minutes at room temperature.

-

Read the fluorescence polarization on a suitable microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures SDH activity by monitoring the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.

Step-by-Step Methodology:

-

Sample Preparation:

-

Homogenize tissue samples or cells in ice-cold SDH Assay Buffer.

-

Centrifuge to remove insoluble material and collect the supernatant containing the mitochondrial fraction.

-

-

Assay Execution (96-well plate format):

-

Prepare a standard curve using a DCIP standard solution.

-

Add the prepared samples to the wells.

-

Prepare a master mix containing SDH Assay Buffer, SDH Substrate Mix, and the test compound at various concentrations.

-

Add the master mix to the sample wells to initiate the reaction.

-

-

Detection and Analysis:

-

Immediately measure the absorbance at 600 nm (A_initial).

-

Incubate the plate at 25°C and take absorbance readings every 5 minutes for 30 minutes.

-

Calculate the change in absorbance over time (ΔA/min).

-

Determine the SDH activity from the standard curve and calculate the percent inhibition for each compound concentration to determine the IC50.

-

Mutant IDH1 (R132H) Enzymatic Assay

This assay measures the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.5).

-

Thaw recombinant human mutant IDH1 (R132H) and dilute to the desired concentration in assay buffer.

-

Prepare solutions of NADPH and α-KG in assay buffer.

-

Prepare a serial dilution of 6-Methyl-2,3-dihydroquinolin-4(1H)-one in DMSO, followed by dilution in assay buffer.

-

-

Assay Execution (96-well UV-transparent plate):

-

Add assay buffer, diluted compound, and diluted enzyme to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NADPH and α-KG.

-

-

Detection and Analysis:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

-

Determine the percent inhibition at each compound concentration and calculate the IC50 value.

-

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the initial characterization of the therapeutic potential of 6-Methyl-2,3-dihydroquinolin-4(1H)-one. By leveraging the known pharmacology of the broader quinolinone class, we have identified five high-priority molecular targets: p38 MAPK, VEGFR2, PDE3, SDH, and mIDH1. The detailed in vitro protocols provided herein will enable researchers to efficiently screen for activity against these targets and determine the potency of the compound.

Positive results from these initial screens will necessitate further investigation, including isoform selectivity profiling (e.g., for p38 and PDE families), cell-based assays to confirm on-target activity in a physiological context, and subsequent lead optimization to improve potency, selectivity, and pharmacokinetic properties. The systematic approach outlined in this guide will pave the way for a thorough understanding of the pharmacological profile of 6-Methyl-2,3-dihydroquinolin-4(1H)-one and accelerate its potential development as a novel therapeutic agent.

References

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Curr Top Med Chem. 2024;24(13):1134-1157. [Link]

-

Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorg Med Chem Lett. 2003;13(18):3071-5. [Link]

-

QUINOLINE: A DIVERSE THERAPEUTIC AGENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2016;7(1):1-13. [Link]

-

Schematic representation of the p38 mitogen-activated protein kinases (MAPK) signaling pathway. ResearchGate. [Link]

-

Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease. Gene. 2021;769:145214. [Link]

-

Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. Cancers (Basel). 2022;14(18):4346. [Link]

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. J Enzyme Inhib Med Chem. 2009;24(3):728-36. [Link]

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

-

Succinate dehydrogenase and human diseases: new insights into a well-known enzyme. Eur J Hum Genet. 2002;10(5):289-91. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Mol Divers. 2021;25(1):355-371. [Link]

-

Succinate dehydrogenase. Wikipedia. [Link]

-

Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Circ Res. 2005;96(10):1036-44. [Link]

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]

-

Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure. Circulation. 2005;111(18):2386-93. [Link]

-

Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules. 2023;28(22):7517. [Link]

-

Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... ResearchGate. [Link]

-

PDE3A Assay Kit. BPS Bioscience. [Link]

-

Mutant and Wild-Type Isocitrate Dehydrogenase 1 Share Enhancing Mechanisms Involving Distinct Tyrosine Kinase Cascades in Cancer. Cancer Res. 2017;77(17):4539-4553. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. 2023;28(13):5034. [Link]

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. J Med Chem. 2019;62(16):7476-7487. [Link]

-

p38 MAPK Signaling. GeneGlobe - QIAGEN. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. J Cell Commun Signal. 2017;11(4):347-354. [Link]

-

Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma. Anticancer Res. 2019;39(3):1117-1126. [Link]

-

Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature. 2009;462(7274):739-44. [Link]

-

Mutant IDH in Gliomas: Role in Cancer and Treatment Options. Cancers (Basel). 2022;14(3):569. [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Low pH Facilitates Heterodimerization of Mutant Isocitrate Dehydrogenase IDH1-R132H and Promotes Production of 2-Hydroxyglutarate. Biochemistry. 2021;60(25):1999-2009. [Link]

-

Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. J Biol Chem. 2016;291(14):7494-504. [Link]

-

Succinate dehydrogenase (SDH) assay. Bio-protocol. [Link]

-

SUCCINIC DEHYDROGENASE PROTOCOL. Washington University School of Medicine. [Link]

-

Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. ResearchGate. [Link]

-

PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

-

A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. [Link]

-

Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas. Front Oncol. 2022;12:833324. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Succinate dehydrogenase and human diseases: new insights into a well-known enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]

Reactivity of the carbonyl group in 6-Methyl-2,3-dihydroquinolin-4(1H)-one.

Technical Whitepaper: Carbonyl Reactivity in 6-Methyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

The 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for antitubercular, anticancer, and anti-inflammatory agents. Unlike its fully unsaturated counterpart (4-quinolone), the 2,3-dihydro variant possesses a unique electronic profile where the C4 carbonyl group exhibits reactivity intermediate between an aryl ketone and a vinylogous amide. This guide provides an in-depth analysis of the carbonyl's reactivity, focusing on

Part 1: Electronic Environment & Structural Analysis

To predict reactivity, one must first deconstruct the electronic inputs acting on the C4 carbonyl.

-

The 6-Methyl Group (Weak EDG): Located at the C6 position, the methyl group exerts a weak inductive (

) and hyperconjugative effect. Since C6 is para to the bridgehead C4a (which connects to the carbonyl), the methyl group slightly increases the electron density of the aromatic ring, indirectly stabilizing the carbonyl polarization. -

The Nitrogen Lone Pair (Strong EDG): The N1 atom is an aniline-type nitrogen. Its lone pair is delocalized into the aromatic ring.

-

Conjugation Pathway: N1

C8a -

Because the N1 is ortho to the C4a bridgehead, there is significant resonance donation into the carbonyl carbon.

-

-

The Saturated C2-C3 Bridge: Unlike 4-quinolones, the C2-C3 bond is saturated. This breaks the direct vinylogous conjugation on the heterocyclic side, forcing all conjugation through the benzene ring.

Conclusion: The C4 carbonyl is less electrophilic than a standard acetophenone due to resonance donation from N1, but highly activatable at the

Part 2: Reactivity Map & Signaling Pathways[1]

The reactivity of 6-methyl-2,3-dihydroquinolin-4(1H)-one can be categorized into three primary vectors:

-

C3-Functionalization (

-Activation): Driven by enolization. -

Carbonyl Derivatization (1,2-Addition): Driven by nucleophilic attack.

-

Ring Expansion (Rearrangement): Driven by acid-catalyzed insertion.

Figure 1: Reactivity profile of the 6-methyl-2,3-dihydroquinolin-4(1H)-one scaffold.[1][2][3][4][5][6]

Part 3: Detailed Reaction Protocols

A. C3-Activation: Synthesis of Pyrano[3,2-c]quinolines (Multicomponent)

The most valuable application of this scaffold in drug discovery is the construction of fused tricyclic systems. The C4 carbonyl activates the C3 methylene, allowing it to act as a nucleophile in Knoevenagel condensations, followed by Michael addition.

Mechanism:

-

Aldol/Knoevenagel: Reaction of aldehyde with malononitrile.

-

Michael Addition: The C3-enolate of the quinolinone attacks the arylidene intermediate.

-

Cyclization: The oxygen of the C4-enol attacks the nitrile (or ester) to close the pyran ring.

Experimental Protocol (Self-Validating): Objective: Synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione via L-proline catalysis [1].

-

Reagents:

-

6-Methyl-2,3-dihydroquinolin-4(1H)-one (1.0 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Meldrum's Acid (1.0 mmol)

-

Catalyst: L-Proline (10 mol%)

-

Solvent: Ethanol (5 mL)

-

-

Procedure:

-

Combine all reagents in a round-bottom flask.

-

Reflux the mixture for 3–5 hours.

-

Validation Point: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the quinolinone spot (

) and appearance of a fluorescent product spot indicates success.

-

-

Workup:

-

Cool to room temperature. The product often precipitates directly.

-

Filter the solid and wash with cold ethanol.

-

Recrystallize from EtOH/DMF if necessary.

-

-

Expected Yield: 85–92%.

B. Ring Expansion: The Schmidt Reaction

The Schmidt reaction transforms the 6-membered dihydroquinolinone into a 7-membered benzodiazepine derivative. This exploits the electrophilicity of the C4 carbonyl toward hydrazoic acid (

Protocol:

-

Setup: Dissolve 6-methyl-2,3-dihydroquinolin-4(1H)-one (1g) in Chloroform (10 mL).

-

Acidification: Add concentrated

(3 mL) at 0°C. -

Azide Addition: Slowly add Sodium Azide (

, 1.5 eq) over 30 minutes. Caution: -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour onto crushed ice and neutralize with

. -

Outcome: The major product is typically the amide insertion product (homo-quinolinone/benzodiazepine).

Part 4: Quantitative Data Summary

The following table summarizes the reactivity trends of the C4 carbonyl based on substituent effects on the benzene ring.

| Substituent (R-6) | Electronic Effect | C4-Carbonyl Electrophilicity | C3-Acidity (pK_a approx) | Primary Product (Schmidt) |

| H | Standard | Moderate | ~19 | Benzodiazepine |

| 6-Methyl | Weak EDG | Slightly Decreased | ~19.5 | Benzodiazepine |

| 6-Nitro | Strong EWG | Increased | ~17 | Fragmentation/Amide |

| 6-Methoxy | Strong EDG | Decreased | ~20 | Benzodiazepine |

Note: The 6-Methyl group provides a balance, maintaining sufficient electrophilicity for condensation reactions while preventing rapid oxidative degradation.

Part 5: Mechanistic Visualization (Knoevenagel Pathway)

The following diagram illustrates the critical C3-activation pathway, which is the gateway to complex heterocyclic synthesis.

Figure 2: Step-wise mechanism for the functionalization of the C3 position via C4-carbonyl activation.

References

-

An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. PMC (National Institutes of Health). Available at: [Link]

-

Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances. Available at: [Link]

-

Synthesis of some (E)-3-arylidene-3,4-dihydroquinolin-2(1H)-ones via Schmidt rearrangement. Der Pharma Chemica. Available at: [Link]

-

Reactions of Carbonyl Species. AccessPharmacy. Available at: [Link][7]

Sources

- 1. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. scilit.com [scilit.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

The Methyl Modulation: Optimizing Dihydroquinolinone Bioactivity in Drug Discovery

Executive Summary

The dihydroquinolinone (DHQ) scaffold—specifically 3,4-dihydroquinolin-2(1H)-one—represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antipsychotics (e.g., Aripiprazole) to emerging anticancer agents.[1] This technical guide analyzes the critical role of the methyl group as a structural probe and potency amplifier within this scaffold.

Known colloquially as the "Magic Methyl" effect, the strategic introduction of a single methyl group can alter binding affinity by orders of magnitude. This guide dissects the physicochemical and pharmacodynamic consequences of methylation at the N1 , C3 , C4 , and aryl positions, providing actionable insights for lead optimization.

Part 1: Structural & Physicochemical Impact of Methylation

The addition of a methyl group (CH₃) to the DHQ core is not merely a change in molecular weight (+15 Da); it is a profound alteration of the molecule's energy landscape and solvation profile.

N1-Methylation: The H-Bond Switch

The lactam nitrogen (N1) is the most common site for modification.

-

H-Bond Donor Masking: The unsubstituted lactam (NH) acts as a hydrogen bond donor. Methylation (N-Me) removes this capability. If the biological target requires a hinge-binding donor (common in kinase inhibitors), N-methylation will abolish activity. Conversely, if the NH contributes to desolvation penalties, methylation can enhance affinity by reducing the energy cost of entering a hydrophobic pocket.

-

Solubility & Lipophilicity: N-methylation typically increases lipophilicity (LogP) but can paradoxically improve solubility in specific series by disrupting stable crystal lattice packing (lowering the melting point).

-

Conformational Bias: The N-methyl group introduces steric clash with the C8-proton, forcing the carbonyl group out of coplanarity with the benzene ring in some fused systems, subtly altering the ring pucker.

C3/C4-Methylation: Conformational Locking

-

C4-Methylation: Introduction of a methyl group at C4 creates a chiral center. In the context of EGFR tyrosine kinase inhibitors, 4-methyl substitution has been shown to enhance hydrophobic interactions within the binding pocket, significantly improving IC₅₀ values compared to the unsubstituted analog.

-

C3-Gem-Dimethylation: The gem-dimethyl effect (Thorpe-Ingold effect) at C3 restricts the conformational flexibility of the saturated ring, locking the DHQ into a specific pucker. This reduces the entropy penalty upon binding to a rigid receptor.

Metabolic Blocking (Aryl Substitution)

-

Methylation at the para-position of the aryl ring (e.g., C6 or C7 depending on numbering) often serves to block metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

) of the lead compound.

Part 2: Pharmacodynamic Modulation (Case Studies)

Case Study A: Anticancer Potency (EGFR Inhibition)

Recent SAR studies on (4-oxo-1,4-dihydroquinolin-2-yl)methyl nitrate derivatives demonstrated that methylation at the C4 position is critical for anticancer activity.

-

Mechanism: The C4-methyl group occupies a hydrophobic sub-pocket in the EGFR tyrosine kinase domain.

-

Data: The 4-methyl derivative exhibited an IC₅₀ of 21.46 µM against A-549 lung cancer cells, outperforming non-methylated analogs.[2]

-

Selectivity: The methyl group enhanced selectivity for cancer cells over normal fibroblasts (high Selectivity Index).

Case Study B: Antiviral Activity (HBV Inhibition)

In the development of anti-Hepatitis B Virus (HBV) agents, N-methylation of 4-hydroxy-2-(methylthio)quinoline-3-carboxylates was investigated.[3]

-

Observation: While S-methylation was primary, subsequent N-methylation provided compounds that effectively inhibited HBV replication.

-

Key Insight: The N-methyl group likely facilitates cell permeability (increased LogD) allowing the inhibitor to reach intracellular viral replication complexes more effectively than the more polar NH analog.

Part 3: Experimental Protocols

Protocol 1: Regioselective N-Methylation of Dihydroquinolinones

Objective: To install a methyl group at the N1 position without O-methylation of the lactam carbonyl.

Reagents:

-

Substrate: 3,4-dihydroquinolin-2(1H)-one derivative (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)[4]

-

Electrophile: Methyl Iodide (MeI, 1.1 eq)

Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the DHQ substrate in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes. Evolution of H₂ gas indicates anion formation.

-

Alkylation: Add MeI dropwise via syringe.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The N-methyl product typically has a higher R_f than the starting material.

-

Quench: Carefully add ice-cold water to quench excess NaH.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Protocol 2: Synthesis of 4-Methyl-3,4-dihydroquinolin-2(1H)-one

Objective: To synthesize the C4-methylated core via Friedel-Crafts cyclization.

Workflow:

-

Acylation: React N-phenyl-2-butenamide with AlCl₃ (aluminum chloride) at 120°C.

-

Cyclization: The Lewis acid promotes the intramolecular hydroalkylation of the alkene onto the benzene ring.

-

Isolation: Quench with ice/HCl. Extract with DCM. The product, 4-methyl-3,4-dihydroquinolin-2(1H)-one, is obtained as a solid.[4]

Part 4: Visualization & Data

Table 1: Comparative Bioactivity of Methylated DHQ Derivatives

Note: Values represent aggregated data from referenced SAR studies.

| Compound Variant | Modification Site | Target/Activity | IC₅₀ / Effect | Mechanism of Action |

| Unsubstituted | None (NH, H) | EGFR Kinase | > 50 µM | Weak hydrophobic fit |

| Derivative A | C4-Methyl | EGFR Kinase | 21.46 µM | Hydrophobic pocket fill |

| Derivative B | N1-Methyl | BuChE Enzyme | 4.0 µM | Improved lipophilicity/binding |

| Derivative C | Aryl-Methyl (C6) | Anti-TB (M. tb) | High Potency | Metabolic stability enhancement |

Diagram 1: SAR Logic of the Dihydroquinolinone Scaffold

Caption: SAR Map illustrating the functional impact of methylation at specific positions on the dihydroquinolinone scaffold.

Diagram 2: Regioselective Synthesis Workflow

Caption: Step-by-step synthetic pathway for the N-methylation of the DHQ scaffold.

References

-

Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity. Source: ResearchGate (2025). URL:[Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Source: MDPI (Molecules, 2020). URL:[Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Source: NIH / PubMed Central (2023). URL:[Link]

-

The impact of N-methylation on aqueous solubility and lipophilicity. Source: RSC Medicinal Chemistry / WordPress (2015). URL:[Link]

-

Synthesis and QSAR Study of 4-(6-methylquinolin-3-yl)-Dihydropyrimidines. Source: ResearchGate (2014).[5] URL:[Link]

Sources

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthetic Strategies for 6-Methyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for antimalarial, anti-inflammatory, and antitumor agents. The 6-methyl derivative (CAS: 36054-00-9) is particularly significant as a precursor for fused tricyclic systems and as a scaffold for structure-activity relationship (SAR) studies involving aromatic substitution.

This Application Note details two distinct synthetic routes designed to maximize yield and purity while minimizing common pitfalls such as polymerization and regioisomeric mixtures.

-

Protocol A (The "Clean" Route): Utilizes Eaton’s Reagent for cyclization, offering easier workup and higher purity.[1]

-

Protocol B (The "Classic" Route): Utilizes Polyphosphoric Acid (PPA), suitable for large-scale industrial batches where reagent cost is the primary constraint.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The most logical disconnection occurs at the C4a-C4 bond (intramolecular Friedel-Crafts acylation) or the N1-C2 bond (Michael addition).

Figure 1: Retrosynthetic disconnection showing the convergence of p-toluidine and acrylic acid via an amino-acid intermediate.

Synthetic Protocols

Protocol A: Eaton’s Reagent Mediated Cyclization (Recommended)

This route is preferred for laboratory-scale synthesis (1g – 50g) due to the non-viscous nature of Eaton’s reagent compared to PPA, allowing for standard extraction protocols.

Step 1: Synthesis of N-(p-Tolyl)-β-alanine

Mechanism: Aza-Michael Addition. Rationale: Using water as a solvent promotes the reaction via hydrogen bonding and hydrophobicity-driven aggregation, often requiring no catalyst.

-

Reagents:

-

p-Toluidine (10.7 g, 100 mmol)

-

Acrylic Acid (7.9 g, 110 mmol, 1.1 equiv)

-

Water (50 mL)

-

Hydroquinone (10 mg, polymerization inhibitor)

-

-

Procedure:

-

Combine p-toluidine and water in a 250 mL round-bottom flask.

-

Add acrylic acid dropwise over 10 minutes.

-

Add hydroquinone to prevent polymerization of acrylic acid.

-

Reflux the mixture (100°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Cool the mixture to room temperature. The product usually precipitates as a solid.

-

Filter the solid and wash with cold water (2 x 20 mL).

-

Recrystallize from ethanol/water if necessary.

-

Expected Yield: 85–92% (Off-white solid).

-

Step 2: Cyclization using Eaton’s Reagent

Mechanism: Intramolecular Friedel-Crafts Acylation. Rationale: Eaton’s reagent (7.7 wt% P2O5 in Methanesulfonic acid) acts as both solvent and Lewis acid/dehydrating agent. It avoids the handling difficulties of viscous PPA.

-

Reagents:

-

N-(p-Tolyl)-β-alanine (5.0 g, 28 mmol)

-

Eaton’s Reagent (25 mL, commercially available or prepared in-house)

-

-

Procedure:

-

Place N-(p-Tolyl)-β-alanine in a dry 100 mL round-bottom flask under Nitrogen atmosphere.

-

Add Eaton’s Reagent (25 mL).

-

Heat the mixture to 80°C for 2 hours.

-

Critical Control Point: Do not exceed 90°C to avoid sulfonation byproducts from methanesulfonic acid.

-

Quench: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~8 using 50% NaOH solution (exothermic!).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>99%) is required.

-

Expected Yield: 75–85% (Yellowish solid).

-

Protocol B: Polyphosphoric Acid (PPA) Route (Industrial Alternative)

This route is historically significant and cost-effective for kg-scale, but requires specialized handling due to the high viscosity of PPA.

-

Reagents:

-

N-(p-Tolyl)-β-alanine (10.0 g)

-

Polyphosphoric Acid (100 g)

-

-

Procedure:

-

Pre-heat PPA to 80°C to lower viscosity.

-

Add the amino acid intermediate in small portions with mechanical stirring (magnetic stirring will fail).

-

Heat to 100–110°C for 3 hours. The mixture will turn deep red/brown.

-

Quench: Pour the hot syrup onto 500 g of crushed ice. Stir mechanically until the PPA complex hydrolyzes (may take 1–2 hours).

-

Isolation: Neutralize with Ammonium Hydroxide (NH4OH) to precipitate the product. Filter and wash copiously with water.

-

Reaction Workflow & Mechanism

Figure 2: Step-wise reaction workflow from starting materials to the cyclized quinolinone target.

Analytical Characterization

To validate the synthesis, compare your isolated product against these standard spectral data points.

| Technique | Parameter | Expected Value / Observation | Interpretation |

| 1H NMR | 2.30 ppm (s, 3H) | Singlet | Methyl group at C6. |

| 1H NMR | 2.65 ppm (t, 2H) | Triplet, J ≈ 6.5 Hz | C3-H (Adjacent to Carbonyl). |

| 1H NMR | 3.55 ppm (t, 2H) | Triplet, J ≈ 6.5 Hz | C2-H (Adjacent to Nitrogen). |

| 1H NMR | 4.20 ppm (br s, 1H) | Broad Singlet | N-H proton (Exchangeable with D2O). |

| 1H NMR | 6.60 - 7.70 ppm | Multiplet (3H) | Aromatic protons (C5, C7, C8). |

| IR | 1650 - 1670 cm⁻¹ | Strong Band | C=O stretching (Conjugated ketone). |

| IR | 3300 - 3400 cm⁻¹ | Medium/Broad | N-H stretching. |

Troubleshooting & Optimization

Issue: Polymerization during Step 1

-

Cause: Acrylic acid can polymerize under heat before reacting with the amine.

-

Solution: Ensure Hydroquinone is added. Alternatively, use 3-chloropropionic acid as the electrophile (requires mild base like NaHCO3), which avoids the radical polymerization pathway entirely.

Issue: Low Yield in Step 2 (Incomplete Cyclization)

-

Cause: Deactivation of the aromatic ring by the ammonium salt formation in acidic media.

-

Solution: Increase temperature to 100°C (for PPA) or extend time. However, for Eaton's reagent, do not exceed 90°C. Ensure the intermediate is completely dry (water kills the catalyst).

Issue: Regioisomers

-

Observation: With p-toluidine, the methyl group is at the 4-position relative to the amine. Cyclization must occur ortho to the amine.

-

Validation: The meta position (relative to amine) is blocked by the methyl group. Therefore, only the 6-methyl isomer is formed. Regioisomeric mixtures are generally not an issue with this specific starting material.

References

-

Organic Chemistry Portal. "Synthesis of 2,3-dihydroquinolin-4-ones." Organic Chemistry Portal. Accessed Feb 2026. [Link]

-

Organic Syntheses. "Cyclization using Eaton's Reagent: 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one." Org.[1] Synth.2008 , 85, 88-95. [Link]

-

ResearchGate. "1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]." ResearchGate Data. Accessed Feb 2026. [Link]

Sources

One-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

Abstract

This application note details three distinct, field-validated protocols for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. These scaffolds, often referred to as aza-flavanones, are critical intermediates in the development of antitumor, antibacterial, and anti-inflammatory therapeutics. Moving beyond traditional multi-step protection/deprotection strategies, this guide focuses on Tandem Claisen-Schmidt/Aza-Michael sequences. We present a Green Organocatalytic method (L-Proline), a High-Throughput Lewis Acid method (

Introduction & Strategic Significance

The 2-aryl-2,3-dihydroquinolin-4(1H)-one moiety mimics the structure of naturally occurring flavanones but substitutes the intracyclic oxygen with nitrogen. This substitution dramatically alters the electronic profile and hydrogen-bonding capability of the pharmacophore, enhancing bioavailability in kinase inhibitors and tubulin polymerization antagonists.

Synthetic Challenge: Traditional routes involve the isolation of 2'-aminochalcones followed by acid-catalyzed cyclization. This is inefficient due to:

-

Instability: 2'-aminochalcones are prone to polymerization.

-

Purification Losses: Intermediate isolation reduces overall atom economy.

-

Stereocontrol: Achieving enantioselectivity during the cyclization step is thermodynamically difficult without specific catalysts.

The Solution: A one-pot cascade reaction where 2-aminoacetophenone reacts with an aromatic aldehyde.[1][2] The catalyst must drive two distinct mechanistic steps: Condensation (formation of the alkene) and Cyclization (intramolecular nucleophilic attack).

Mechanistic Insight

The reaction proceeds via a domino sequence. Understanding this pathway is crucial for troubleshooting; if the reaction stalls, one must identify if the failure occurs at the Chalcone formation (Step 1) or the Cyclization (Step 2).

Pathway Description:

-

Intermolecular Aldol Condensation: The amine or acid catalyst activates the ketone/aldehyde to form the

-unsaturated ketone (Chalcone). -

Intramolecular Aza-Michael Addition: The amine moiety (now in close proximity) attacks the

-carbon of the enone in a 6-endo-trig cyclization.

Figure 1: The tandem mechanistic pathway. Note that the intermediate chalcone is often visible as a transient yellow species.

Experimental Protocols

Protocol A: Green Organocatalytic Synthesis (L-Proline)

Best for: Cost-sensitive projects, scale-up, and environmentally conscious workflows.

Rationale: L-Proline acts as a bifunctional catalyst. The pyrrolidine amine forms an enamine intermediate to drive the condensation, while the carboxylic acid activates the Michael acceptor via hydrogen bonding.

Materials:

-

2-Aminoacetophenone (1.0 mmol)[1]

-

Aryl Aldehyde (1.0 mmol)[1]

-

L-Proline (20 mol%)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (3 mL)

Step-by-Step Methodology:

-

Charge: In a 10 mL round-bottom flask, combine 2-aminoacetophenone (135 mg) and the substituted benzaldehyde (1 equiv).

-

Catalyst Addition: Add L-Proline (23 mg, 0.2 mmol) and MeOH (3 mL).

-

Reaction: Reflux the mixture at 65°C for 8–12 hours.

-

Self-Validating Check: The reaction mixture will initially turn bright yellow (chalcone formation). As the reaction proceeds to the cyclized product, the yellow intensity often decreases.

-

-

TLC Monitoring: Use Hexane:EtOAc (7:3). The chalcone intermediate (

) should disappear, converting to the more polar product ( -

Workup: Cool to room temperature. Pour into crushed ice/water.

-

Isolation: The solid product precipitates. Filter, wash with cold water, and recrystallize from EtOH.

Typical Yield: 80–92%

Protocol B: High-Efficiency Lewis Acid Catalysis ( )

Best for: Electron-deficient aldehydes, sterically hindered substrates, and rapid library generation.

Rationale: Silver Triflate (

Materials:

-

2-Aminoacetophenone (1.0 mmol)[1]

-

Aryl Aldehyde (1.1 mmol)

-

Silver Triflate (

) (5 mol%) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction tube and cool under

. -

Charge: Add 2-aminoacetophenone, aldehyde, and solvent (2 mL).

-

Initiation: Add

(13 mg, 0.05 mmol). Stir at room temperature. -

Duration: Reaction is typically complete in 2–4 hours.

-

Quench: Filter the mixture through a short pad of Celite to remove silver salts.

-

Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Typical Yield: 85–95%

Protocol C: Enantioselective Synthesis (Chiral Phosphoric Acid)

Best for: Drug discovery requiring optically active scaffolds.

Rationale: Chiral Brønsted acids (BINOL-derived phosphoric acids) activate the chalcone via a dual hydrogen-bond mode, shielding one face of the enone and forcing the amine to attack from a specific trajectory.

Materials:

-

2-Aminoacetophenone (0.5 mmol)

-

Aryl Aldehyde (0.5 mmol)

-

Catalyst: (R)-TRIP or Chiral BINOL-Phosphoric Acid (10 mol%)

-

Molecular Sieves (4Å) - Critical for water removal to drive condensation.

-

Solvent: Toluene

Step-by-Step Methodology:

-

Setup: In a glovebox or dry environment, combine amine and aldehyde in Toluene (2 mL) with 100 mg activated 4Å MS.

-

Catalyst: Add the Chiral Phosphoric Acid catalyst (10 mol%).

-

Conditions: Stir at 40–60°C for 24–48 hours.

-

Note: Reaction is slower due to the steric bulk of the catalyst.

-

-

Workup: Filter off sieves. Direct purification via chiral HPLC or flash chromatography.

-

Validation: Determine enantiomeric excess (ee) using a Chiralcel OD-H column (Isopropanol/Hexane).

Typical Yield: 70–85% | Typical ee: 80–94%

Data Summary & Comparison

| Parameter | Protocol A (L-Proline) | Protocol B (AgOTf) | Protocol C (Chiral PA) |

| Primary Mechanism | Enamine/H-Bonding | Lewis Acid Activation | Asymmetric H-Bonding |

| Reaction Time | 8–12 Hours | 2–4 Hours | 24–48 Hours |

| Temperature | 65°C (Reflux) | 25°C (RT) | 40–60°C |

| Cost Efficiency | High (Cheap reagents) | Moderate (Ag salts) | Low (Expensive catalyst) |

| Stereochemistry | Racemic | Racemic | Enantioselective (High ee) |

| Green Metric | Excellent (Alcohol solvent) | Good (Atom economy) | Moderate (Toluene used) |

Troubleshooting & Critical Controls

-

Stalled Reaction (Yellow Color Persists):

-

Diagnosis: The condensation (Step 1) worked, but cyclization (Step 2) failed.

-

Fix: The amine nucleophile may be protonated or deactivated. Add a mild base (e.g.,

) or increase temperature to overcome the activation energy of the Michael addition.

-

-

Low Yield with Electron-Rich Aldehydes:

-

Cause: Electron-donating groups (e.g., -OMe) reduce the electrophilicity of the

-carbon in the intermediate chalcone. -

Fix: Switch to Protocol B (

) or use a stronger Lewis Acid like

-

-

Water Management:

-

Water is a byproduct of Step 1.[3] In Protocol C (Asymmetric), water must be removed (Molecular Sieves) to prevent hydrolysis of the imine intermediates and to ensure the catalyst binds the substrate, not water.

-

References

-

L-Proline Catalysis: Kumar, A., et al. "L-Proline catalyzed one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones."[1][2] Tetrahedron Letters, 2012.

-

Silver Triflate Protocol: Pandit, R. P., et al.[3] "A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate."[1] Synthesis, 2015, 47, 3881-3890.[3]

-

Enantioselective Synthesis: Li, H., et al. "Enantioselective Synthesis of 2-Aryl-2,3-dihydro-4-quinolones by Chiral Brønsted Acid Catalyzed Intramolecular Aza-Michael Addition." Heterocycles, 2010, 80(2).

-

General Review: Nibbs, A. E., & Scheidt, K. A. "Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones." European Journal of Organic Chemistry, 2012.[4]

Sources

Optimization of N-Alkylation for 6-Methyl-2,3-dihydroquinolin-4(1H)-one: A Practical Guide

Abstract

This application note details the robust protocols for the N-alkylation of 6-methyl-2,3-dihydroquinolin-4(1H)-one (CAS: 36054-00-9). As a critical scaffold in the synthesis of quinolone antibiotics, antitumor agents, and allosteric modulators, precise functionalization of the N1 position is essential. This guide moves beyond generic procedures, addressing the specific electronic and steric nuances of the 6-methyl-dihydroquinolinone core. We present three validated methodologies: Base-Mediated Alkylation (Standard) , Hydride-Mediated Alkylation (High-Reactivity) , and Reductive Alkylation (Selectivity-Focused) , complete with troubleshooting matrices and mechanistic insights.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 6-methyl-2,3-dihydroquinolin-4(1H)-one, features a secondary amine (aniline type) fused to a saturated ring containing a ketone at the C4 position.

-

Nucleophilicity: The nitrogen lone pair is conjugated into the benzene ring. While the C4 carbonyl is not directly amidic (it is separated by sp3 carbons C2 and C3), the "vinylogous amide" resonance through the benzene ring exerts an electron-withdrawing effect, rendering the N-H more acidic and less nucleophilic than a simple aniline.

-

pKa Considerations: The pKa of the N-H is estimated between 22–25 (DMSO scale). Deprotonation requires a base of sufficient strength, though the nucleophilicity of the neutral amine is often sufficient for reaction with active electrophiles under thermal conditions.

-

Selectivity Risks:

-

N- vs. O-Alkylation: While the C4 ketone can enolize, N-alkylation is kinetically favored under standard conditions. O-alkylation is a risk only with hard electrophiles and hard bases (e.g., NaH/MeI) if temperature is uncontrolled.

-

Over-Alkylation: Formation of the quaternary ammonium salt is possible but sterically hindered by the peri-interaction with the C8 proton and the fused ring system.

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and potential side reactions.

Figure 1: Mechanistic pathway for base-mediated alkylation showing the primary SN2 route and potential competing pathways.

Experimental Protocols

Method A: Base-Mediated Alkylation (The "Workhorse" Protocol)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl, Allyl). Mechanism: SN2 Substitution.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | 6-Methyl-2,3-dihydroquinolin-4(1H)-one |

| Alkyl Halide | 1.1 – 1.2 | Electrophile | Iodides > Bromides >> Chlorides |

| Base | 2.0 – 3.0 | Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |

| Solvent | N/A | Medium | DMF (anhydrous) or Acetone (for highly reactive halides) |

| Additive | 0.1 | Catalyst | TBAI (Tetrabutylammonium iodide) - Optional for chlorides |

Step-by-Step Procedure

-

Preparation: Charge a reaction flask with 6-Methyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

-

Base Addition: Add K₂CO₃ (2.5 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate partial deprotonation.

-

Note: Use finely ground, anhydrous K₂CO₃ to maximize surface area.

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Exotherm Check: For reactive halides (e.g., Allyl Bromide), cool to 0°C during addition.

-

-